molecular formula C4H11ClO2Sn B7800235 Monobutyltin dihydroxide monochloride

Monobutyltin dihydroxide monochloride

Cat. No.: B7800235
M. Wt: 245.29 g/mol
InChI Key: FQYHHEJETOLDHR-UHFFFAOYSA-K
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Description

Monobutyltin dihydroxide monochloride (CAS: 13355-96-9), also known as butylchlorodihydroxytin or monobutylchlorotin dihydroxide, is an organotin compound with the molecular formula C₄H₁₀ClO₂Sn . It is primarily utilized as a catalyst in industrial processes, such as the production of saturated polyester resins, due to its ability to accelerate esterification and transesterification reactions . Structurally, it features a central tin atom bonded to a butyl group, two hydroxyl groups, and a chlorine atom, which distinguishes it from other alkyltin derivatives.

Handling requires strict safety measures, including the use of protective equipment (gloves, goggles) and proper ventilation, as organotin compounds are generally associated with toxicity .

Properties

IUPAC Name

butyl(chloro)tin(2+);dihydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHHEJETOLDHR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+2]Cl.[OH-].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13355-96-9
Record name Butyltin chloride dihydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13355-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Industrial Applications

1.1 PVC Stabilization

One of the primary uses of monobutyltin compounds, including MBT-DHC, is as a stabilizer in the production of polyvinyl chloride (PVC). Organotin compounds are favored for their ability to enhance the thermal stability of PVC during processing. The incorporation of MBT-DHC helps prevent degradation during high-temperature processing, ensuring the longevity and performance of PVC products.

ApplicationDescription
PVC StabilizationEnhances thermal stability during processing.

1.2 Catalysts in Polymer Production

MBT-DHC is also utilized as a catalyst in the production of polyurethane foams and silicone elastomers. Its role as a catalyst facilitates the polymerization process, improving efficiency and product quality.

ApplicationDescription
Polyurethane FoamsActs as a catalyst in foam production.
Silicone ElastomersFacilitates polymerization for flexible rubbers.

Biomedical Applications

2.1 Anticancer Properties

Recent studies have indicated that organotin compounds, including MBT-DHC, exhibit potential anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, with some exhibiting selectivity towards cancer cells over normal cells.

  • Case Study: A study published in MDPI highlighted that organotin polyethers derived from MBT-DHC demonstrated significant inhibition against prostate cancer cell lines (PC-3) with GI50 values indicating effective cell growth inhibition at low concentrations .

2.2 Antibacterial Activity

MBT-DHC has been investigated for its antibacterial properties, particularly in medical applications where sterilization is critical. Its efficacy against various bacterial strains makes it a potential candidate for use in antimicrobial coatings.

ApplicationDescription
AnticancerInhibits growth of cancer cells (e.g., PC-3).
AntibacterialEffective against various bacterial strains.

Environmental Applications

3.1 Biocidal Properties

Historically, organotin compounds have been used as biocides in antifouling paints for marine applications. Although the use of tri-substituted organotins has been largely phased out due to environmental concerns, MBT-DHC still finds limited applications due to its lower toxicity profile compared to other organotins.

  • Case Study: Research indicates that monobutyltin compounds can be detected in marine environments due to their historical use in antifouling paints, prompting studies on their ecological impact .

3.2 Analytical Chemistry

MBT-DHC is used in analytical chemistry for detecting and quantifying organotin compounds in environmental samples. Its water solubility allows for effective analysis using various derivatization methods.

ApplicationDescription
Environmental MonitoringUsed for detection of organotins in water samples.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between monobutyltin dihydroxide monochloride and related organotin compounds:

Compound Chemical Formula CAS Number Key Functional Groups Primary Applications Toxicity Profile
This compound C₄H₁₀ClO₂Sn 13355-96-9 -Cl, -OH Polyester resin catalyst Moderate toxicity; limited data
Monobutyltin oxide (MBTO) C₄H₁₀OSn Not specified Oxide (Sn-O) Catalyst, stabilizer High toxicity; irritant
Tributyltin (TBT) C₁₂H₂₇Sn⁺ (as TBT-Cl) 36643-28-4 Three butyl groups Formerly: antifouling paints, biocides Very high toxicity; endocrine disruptor
Dibutyltin (DBT) C₈H₁₈Sn²⁺ (as DBT-Cl₂) 683-18-1 Two butyl groups PVC stabilizer, catalyst Moderate to high toxicity

Toxicity and Environmental Impact

  • No explicit environmental quality standards (EQS) reported .
  • Tributyltin (TBT) : Banned in many regions due to endocrine-disrupting effects at concentrations as low as 1–10 ng/L in aquatic systems. Sediment concentrations in the Danube River reached 13 µg/kg .
  • Dibutyltin (DBT) : Less toxic than TBT but still harmful; maximum sediment concentration in the Danube Basin was 19 µg/kg , below the EQS of 100 µg/kg .
  • Monobutyltin oxide (MBTO): Causes severe respiratory and dermal irritation; requires stringent handling protocols .

Industrial and Environmental Relevance

  • Catalytic Efficiency: this compound is preferred over MBTO in polyester resin synthesis due to lower volatility and milder toxicity .

Research Findings and Data

Environmental Persistence

A 2015 study of Danube River sediments detected monobutyltin, dibutyltin, and triphenyltin as the most prevalent organotins. While TBT and DBT concentrations were higher, monobutyltin derivatives were consistently present, indicating gradual degradation of higher alkyltins .

Preparation Methods

Alkaline Hydrolysis of Monobutyltin Trichloride

The foundational method for synthesizing monobutyltin derivatives involves the controlled hydrolysis of MBTC. Patents CN106588974B and CN106588974A describe a process where MBTC is reacted with a mixed alkaline solution of sodium carbonate (Na₂CO₃) and ammonium hydroxide (NH₄OH) . The reaction proceeds as follows:

C₄H₉SnCl₃ + 2NaOH → C₄H₉Sn(OH)₂Cl + 2NaCl + HCl\text{C₄H₉SnCl₃ + 2NaOH → C₄H₉Sn(OH)₂Cl + 2NaCl + HCl}

In this stepwise hydrolysis, one chloride ligand is replaced by a hydroxide group, forming the dihydroxide monochloride intermediate. The molar ratio of Na₂CO₃ to NH₄OH (0.5:10 to 1:10) ensures partial neutralization of HCl byproducts, preventing complete hydrolysis to tin oxides . Experimental data from these patents demonstrate that maintaining a reaction temperature of 50–80°C and a pH of 8–10 stabilizes the intermediate product (Table 1).

Table 1: Reaction Parameters for Partial Hydrolysis of MBTC

ParameterRange/ValueImpact on Product Yield/Purity
Temperature50–80°CHigher temps favor faster hydrolysis but risk over-reaction .
Na₂CO₃:NH₄OH ratio0.5:10–1:10Excess alkali prevents Cl⁻ reabsorption .
Reaction time2–4 hoursProlonged durations lead to tin oxide formation .
Additive concentration0.5–1.0 wt%Enhances particle looseness, easing purification .

Role of Additives in Stabilizing Intermediate Products

Additives such as polyvinyl alcohol (PVA) or surfactants are critical for stabilizing monobutyltin dihydroxide monochloride during synthesis. Patent CN106588974B specifies that adding 0.5–1.0 wt% of a nonionic surfactant during the reaction prevents agglomeration, yielding a "loose" product amenable to filtration . For example, in Experimental Example 1, 1g of additive improved filtration efficiency by 30%, reducing chloride residues to 0.41% . The additive likely interacts with tin’s coordination sphere, slowing further hydrolysis and condensation reactions .

Purification and Drying Techniques

Post-synthesis purification involves sequential water washing and centrifugation to remove residual chloride ions. Key steps include:

  • Washing : Two washes with deionized water at 50–80°C reduce Cl⁻ content from ~5% to <0.5% .

  • Centrifugation : At 3,000–5,000 rpm, this step separates the product from colloidal byproducts.

  • Vacuum Drying : Drying at 70–110°C under reduced pressure (0.1–0.5 bar) prevents thermal decomposition .

Industrial-scale trials (Production Example 1) achieved 99.3% yield with 56.25% Sn content, confirming scalability .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal that hydrolysis of MBTC proceeds via a stepwise mechanism :

  • Nucleophilic attack by H₂O on tin, replacing one Cl⁻ with OH⁻.

  • Subsequent proton transfer stabilizes the dihydroxide monochloride intermediate.

  • Further hydrolysis leads to tin oxide (SnO₂), which is avoided by controlling pH and temperature .

The energy barrier for the first hydrolysis step (ΔG‡ = 25.3 kcal/mol) is significantly lower than for subsequent steps, enabling selective synthesis of the monochloride derivative .

Q & A

Q. What are the established synthesis protocols for monobutyltin dihydroxide monochloride, and how can purity be validated?

Synthesis typically involves controlled hydrolysis of monobutyltin trichloride under inert conditions. Key steps include slow addition of aqueous hydroxide to avoid side reactions (e.g., oligomerization). Purity validation requires a combination of elemental analysis (C, H, Sn, Cl), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹⁹Sn), and ion chromatography to confirm hydroxide/chloride ratios . For reproducibility, experimental protocols must specify solvent ratios, temperature gradients, and quenching methods to prevent post-synthesis degradation.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹¹⁹Sn NMR : Identifies tin coordination geometry and detects hydrolyzed byproducts (e.g., Sn-O-Sn species).
  • FT-IR : Confirms hydroxyl (-OH) and Sn-Cl bond vibrations (peaks ~600–650 cm⁻¹).
  • X-ray crystallography : Resolves molecular structure but requires high-purity crystalline samples.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How should researchers mitigate hydrolysis and oxidation during storage?

Store under anhydrous conditions (e.g., desiccated argon atmosphere) at 0–4°C. Use glass vials with PTFE-lined caps to prevent chloride leaching. Pre-purge solvents with inert gases to minimize oxidative side reactions .

Q. What safety protocols are essential when handling this compound?

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and aliquot preparation.
  • Spill management : Neutralize with sodium bicarbonate and collect residues in hazardous waste containers. Toxicity data for organotin compounds suggest avoiding skin contact and inhalation of dust/aerosols .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

Computational studies (e.g., density functional theory, DFT) reveal that the Sn-Cl bond’s polarity and the hydroxide’s Brønsted acidity enable dual activation pathways in catalysis. Compare Mulliken charges on Sn and O atoms to predict nucleophilic/electrophilic behavior. Experimental validation involves kinetic studies with varying substrates (e.g., esterification vs. transmetalation) .

Q. What degradation pathways dominate under ambient conditions, and how can they be monitored?

Hydrolysis leads to tin oxyhydroxide clusters, detectable via dynamic light scattering (DLS) or gel permeation chromatography (GPC). Oxidative degradation (Sn²⁺ → Sn⁴⁺) is tracked using X-ray photoelectron spectroscopy (XPS) or cyclic voltammetry. Accelerated aging studies (40–60°C, controlled humidity) quantify degradation rates .

Q. How can researchers resolve contradictions in reported stability data across studies?

Conduct meta-analyses of existing datasets, focusing on variables like solvent polarity, trace water content, and atmospheric O₂ levels. Use multivariate regression to identify dominant degradation factors. Reproduce conflicting experiments under strictly controlled conditions (e.g., glovebox synthesis) to isolate variables .

Q. What computational models best predict the compound’s interaction with biomolecules or environmental matrices?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model Sn-binding affinity to proteins or soil organic matter. Parameterize force fields using experimental bond dissociation energies and solvation free energies. Validate with spectroscopic titration data .

Q. How can the compound’s catalytic efficiency be optimized for green chemistry applications?

Design experiments varying:

  • Ligand architecture : Replace butyl groups with bulkier substituents to modulate steric effects.
  • Solvent systems : Test ionic liquids or supercritical CO₂ to enhance recyclability.
  • Co-catalysts : Screen Lewis acids (e.g., AlCl₃) to synergize with Sn-OH groups. Track turnover numbers (TON) and compare activation energies via Arrhenius plots .

Q. What advanced separation techniques are required to isolate trace byproducts from synthesis batches?

Use preparative HPLC with mixed-mode columns (C18 + ion exchange) or centrifugal partition chromatography (CPC). Characterize minor fractions using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to identify structural isomers or oligomers .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., moisture levels in ’s AlCl studies) to identify environmental factors causing variability .
  • Reproducibility : Follow ’s guidelines for documenting synthesis parameters (e.g., stirring rates, cooling gradients) to enable replication .
  • Safety Compliance : Align protocols with OSHA and REACH standards, as outlined in sulfur monochloride safety assessments .

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